TCO4-PEG3-Maleimide
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Overview
Description
TCO4-PEG3-Maleimide is a compound that enables the incorporation of the trans-cyclooctene (TCO) moiety onto thiol-containing molecules, such as antibodies and cysteine-containing peptides. The maleimide group specifically reacts with reduced thiols (sulfhydryl groups, –SH) at a pH range of 6.5 to 7.5 to form stable thioether bonds. The hydrophilic polyethylene glycol (PEG) spacer arm improves solubility in aqueous buffers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO4-PEG3-Maleimide involves the functionalization of trans-cyclooctene with a maleimide group. The maleimide group is introduced through a reaction with thiol-containing compounds, forming stable thioether bonds. The reaction typically occurs at a pH range of 6.5 to 7.5 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
TCO4-PEG3-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Click Chemistry Reactions: The trans-cyclooctene moiety participates in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines.
Common Reagents and Conditions
Reagents: Thiol-containing molecules, tetrazines.
Conditions: pH range of 6.5 to 7.5, ambient temperature .Major Products Formed
Thioether Bonds: Formed through the reaction of the maleimide group with thiols.
Stable Covalent Linkages: Resulting from the click chemistry reactions between trans-cyclooctene and tetrazines.
Scientific Research Applications
TCO4-PEG3-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and molecular labeling.
Biology: Facilitates the study of protein interactions and cellular processes.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of TCO4-PEG3-Maleimide involves the specific and efficient reaction of the maleimide group with reduced thiols to form stable thioether bonds. The trans-cyclooctene moiety participates in click chemistry reactions with tetrazines, resulting in stable covalent linkages. These reactions are highly specific and occur under mild conditions, making them suitable for various biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG4-maleimide
- Dibenzocyclooctyne-PEG4-maleimide
- TCO-amine HCl salt
- Tetrazine-PEG5-NHS ester
Uniqueness
TCO4-PEG3-Maleimide is unique due to its hydrophilic PEG spacer arm, which improves solubility in aqueous buffers and reduces aggregation. This property enhances its performance in bioconjugation and molecular labeling applications compared to other similar compounds .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYOVGQCUVKIQE-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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